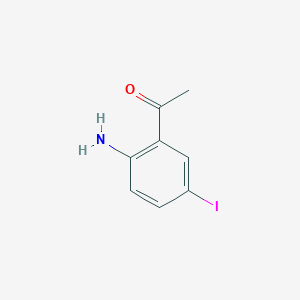
1-(2-Amino-5-iodophenyl)ethanone
概要
説明
1-(2-Amino-5-iodophenyl)ethanone is a chemical compound with the molecular formula C8H8INO . It has a molecular weight of 261.06 . The compound is a brown solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 1-(2-Amino-5-iodophenyl)ethanone is 1S/C8H8INO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(2-Amino-5-iodophenyl)ethanone is a brown solid . It has a molecular weight of 261.06 and is stored at temperatures between 0-5°C .科学的研究の応用
Pyrolysis Studies
1-(2-Amino-5-iodophenyl)ethanone has been investigated in the context of pyrolysis, particularly for its analogues like bk-2C-B and bk-2C-I. Pyrolysis studies are important for understanding the stability and degradation of compounds when exposed to heat. Such studies are relevant in assessing the potential formation of unknown substances that might be inhaled if these compounds are smoked (Texter et al., 2018).
Antimicrobial Activity
Research into derivatives of 1-(2-Amino-5-iodophenyl)ethanone has explored their antimicrobial properties. For example, compounds synthesized using variants of this chemical structure have been tested against gram-positive and gram-negative bacteria, showcasing their potential in pharmaceutical and medicinal research (Wanjari, 2020).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds using derivatives of 1-(2-Amino-5-iodophenyl)ethanone is a significant area of research. These studies focus on creating new molecules with potential therapeutic benefits. For instance, new Schiff bases synthesized from variants of this compound have shown promising antimicrobial activity (Puthran et al., 2019).
Photophysical Properties
The study of photophysics involving derivatives of 1-(2-Amino-5-iodophenyl)ethanone can provide insights into their interaction with light. Investigations in this area focus on understanding the fluorescence and absorption behaviors of these compounds, which could be relevant in developing new optical materials or sensors (Ghoneim, 2001).
Photoremovable Protecting Groups
1-(2-Amino-5-iodophenyl)ethanone derivatives have been studied as photoremovable protecting groups for carboxylic acids. This application is crucial in synthetic chemistry, where protecting groups are used to temporarily modify certain functional groups in a molecule during a chemical reaction (Atemnkeng et al., 2003).
Quantum Chemical Analysis
Quantum chemical analyses of 1-(2-Amino-5-iodophenyl)ethanone derivatives provide deep insights into their electronic structures and properties. This research is fundamental for understanding the reactivity, stability, and potential applications of these compounds in various fields, including materials science and drug design (Karunanidhi et al., 2017).
Safety And Hazards
The safety data sheet for 1-(2-Amino-5-iodophenyl)ethanone indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-(2-amino-5-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYHFPVUSXTSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730922 | |
| Record name | 1-(2-Amino-5-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-iodophenyl)ethanone | |
CAS RN |
857560-57-7 | |
| Record name | 1-(2-Amino-5-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Halogenated quinoline derivatives are important building blocks in organic synthesis. The presence of halogens like chlorine and iodine [] allows for further modifications through various chemical reactions. This makes them valuable precursors for creating a diverse range of compounds, including those with potential pharmaceutical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


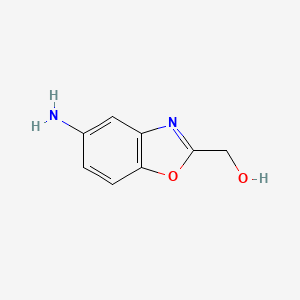
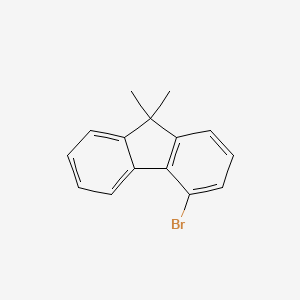

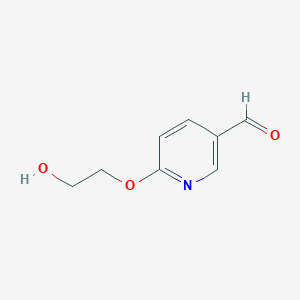
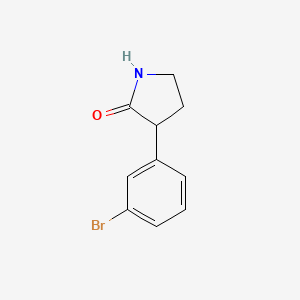
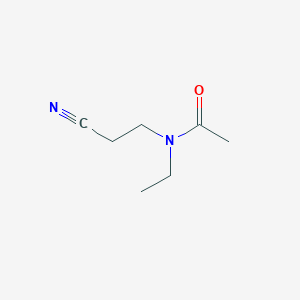

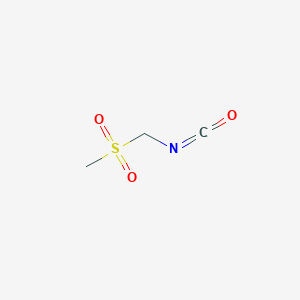

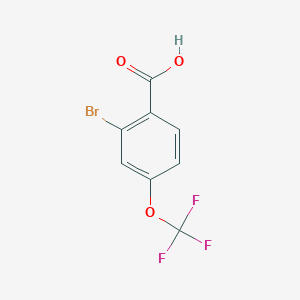
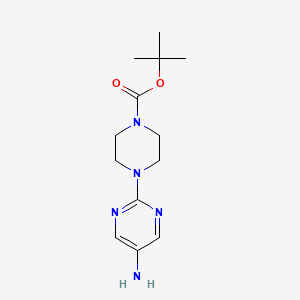
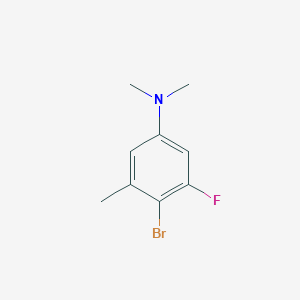

![6-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B1528374.png)